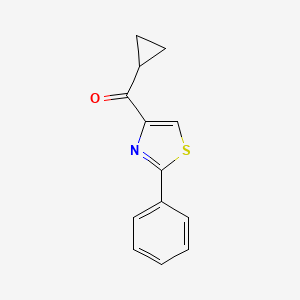

Cyclopropyl(2-phenylthiazol-4-yl)methanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11NOS |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

cyclopropyl-(2-phenyl-1,3-thiazol-4-yl)methanone |

InChI |

InChI=1S/C13H11NOS/c15-12(9-6-7-9)11-8-16-13(14-11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |

InChI Key |

IOZVBSDTPPHLKB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C2=CSC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Pharmacological and Biochemical Investigations of Cyclopropyl 2 Phenylthiazol 4 Yl Methanone Analogues

In Vitro Biological Activity Spectrum of Thiazole-Containing Compounds

Thiazole (B1198619) derivatives have demonstrated a remarkable diversity of biological effects in laboratory settings. Their structural adaptability allows for modifications that can tune their activity towards specific biological targets, leading to potential applications in oncology, infectious diseases, and inflammatory conditions. nih.govnih.gov

The anticancer potential of thiazole-containing compounds is an area of intense investigation. Numerous studies have demonstrated that these derivatives can inhibit the growth of various cancer cell lines and induce cell death. The structural versatility of the thiazole scaffold allows it to serve as a platform for developing potent and selective anticancer agents. asu.edunih.gov

For instance, a series of novel 1,3,4-thiadiazole-based thiazoles were synthesized and evaluated for their growth-inhibitory effects against the human liver carcinoma cell line (HepG2-1). tandfonline.com Compounds 16b and 21 from this series showed significant anticancer activity, with IC₅₀ values of 0.69 µM and 1.82 µM, respectively, which were comparable to the standard drug doxorubicin (B1662922) (IC₅₀ = 0.72 µM). tandfonline.com Another study focused on hydrazonothiazole-based pyridine (B92270) compounds, which exhibited potent cytotoxicity against the A549 lung cancer cell line. nih.gov Several of these compounds, including 2b , 2c , 2f , and 2m , showed greater efficacy than cisplatin (B142131) and demonstrated enhanced selectivity for cancer cells over healthy cells. nih.gov Mechanistic studies revealed that these compounds induce apoptosis, with compound 2m showing the highest apoptotic activity. nih.gov

Similarly, research into 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives identified compounds with promising antiproliferative effects against A549 cells. mdpi.com Specifically, carboxylic acids 21 and 22 , along with carbohydrazides 25 and 26 , which contain a hydroxyimino fragment, demonstrated cytotoxic activity that significantly surpassed that of cisplatin. mdpi.com Furthermore, a study on 2,5-disubstituted thiazole derivatives for acute myeloid leukemia identified compound 24 as having potent antiproliferative activity against MOLM-13 cells, with an IC₅₀ value of 0.034 µM. nih.gov

The antiproliferative activity of various thiazole analogues is summarized in the table below.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |

| Thiazole 16b | HepG2-1 (Liver) | 0.69 µM | tandfonline.com |

| Thiazole 21 | HepG2-1 (Liver) | 1.82 µM | tandfonline.com |

| Thiazole 9 | MCF-7 (Breast) | 14.6 µM | nih.gov |

| Thiazole 11b | MCF-7 (Breast) | 28.3 µM | nih.gov |

| Compound 24 | MOLM-13 (Leukemia) | 0.034 µM | nih.gov |

| Compound 22 | A549 (Lung) | 1.25 µM | mdpi.com |

| Compound 5 | L1210 (Murine Leukemia) | 3 µM | nih.gov |

| Compound 5 | P388 (Murine Leukemia) | 1 µM | nih.gov |

| Compound 2 | MCF-7 (Breast) | 0.013 µM | mdpi.com |

| Compound 3 | MCF-7 (Breast) | 0.083 µM | mdpi.com |

| Compound 2 | MDA-MB-231 (Breast) | 0.056 µM | mdpi.com |

Thiazole derivatives have also been recognized for their significant antimicrobial and antifungal properties. wisdomlib.org Their ability to combat various plant pathogens has made them attractive candidates for the development of novel pesticides. nih.gov

In one study, a series of phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety were synthesized and tested against six plant pathogens. nih.gov All tested compounds showed moderate-to-excellent antibacterial and antifungal activities. Notably, compound 5k displayed remarkable antibacterial activity against Ralstonia solanacearum with an EC₅₀ value of 2.23 μg/mL. nih.gov In antifungal assays, compound 5b was particularly potent against Sclerotinia sclerotiorum, with an EC₅₀ value of 0.51 μg/mL, comparable to the commercial fungicide Carbendazim. nih.gov

Other research has focused on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives, which were tested against seven agricultural fungi. mdpi.com The parent compounds, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone , exhibited the highest fungicidal effects among the synthesized compounds. mdpi.com Additionally, phenyl(2H-tetrazol-5-yl)methanamine derivatives have been evaluated for their antifungal activity against Candida albicans and Aspergillus niger, with some compounds showing activity at concentrations of 500-750 μg/ml. nih.gov

The table below details the antimicrobial and antifungal efficacy of selected thiazole derivatives.

| Compound | Pathogen | Activity (EC₅₀) | Source |

| Compound 5k | Ralstonia solanacearum | 2.23 µg/mL | nih.gov |

| Compound 5b | Sclerotinia sclerotiorum | 0.51 µg/mL | nih.gov |

| Compound 5h | Sclerotinia sclerotiorum | 1.34 µg/mL | nih.gov |

| Compound 5i | Sclerotinia sclerotiorum | 2.06 µg/mL | nih.gov |

| Compound 5p | Sclerotinia sclerotiorum | 2.37 µg/mL | nih.gov |

The thiazole nucleus is a key structural feature in compounds designed as anti-inflammatory agents. nih.gov Inflammation is a complex biological process linked to the arachidonic acid pathway, which involves cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net Thiazole derivatives have shown promise as inhibitors of these enzymes.

Research has focused on developing dual inhibitors of COX and LOX, which could offer therapeutic advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs), including better gastric protection and a safer cardiovascular profile. nih.govnih.gov Various thiazole and thiazolidinone derivatives have been investigated for their potential as dual COX/LOX inhibitors. nih.gov For example, a series of 5,6-diarylimidazo[2.1-b]thiazole derivatives were evaluated, and one compound was identified as a potent and selective inhibitor of the COX-2 enzyme. nih.gov Other studies have identified thiazole derivatives as direct 5-LOX inhibitors, with one compound, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine , showing 98% inhibition with an IC₅₀ of 127 nM. nih.gov

In vivo studies have also supported the anti-inflammatory potential of these compounds. nih.gov Certain thiazole derivatives have exhibited significant reductions in paw edema in animal models, with some compounds showing efficacy comparable to or greater than the standard drug diclofenac. ijpsjournal.comwisdomlib.org For instance, compounds 17c and 17i from a series of benzothiazole (B30560) derivatives inhibited carrageenan-induced rat paw edema by up to 80% and 78%, respectively, after three hours. nih.gov

The search for new and effective antiepileptic drugs has led to the investigation of various heterocyclic compounds, including those containing the thiazole ring. nih.govmdpi.com The structural features of thiazole derivatives make them promising candidates for anticonvulsant agents. mdpi.com

Studies on thiazole-bearing hybrids based on 2-imino-4-thiazolidinone have identified compounds with excellent anticonvulsant activity in both the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) test. mdpi.com Among the tested compounds, 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one Ib , 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide IId , and (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester IIj were particularly active. mdpi.com In some cases, these compounds significantly decreased the severity and duration of seizures and reduced mortality in animal models. mdpi.com While some thiazole derivatives did not show a significant anticonvulsant effect on their own, they were able to increase the latency period before the onset of seizures. pensoft.net

Identification and Characterization of Molecular Targets

The diverse biological activities of thiazole-containing compounds are a direct result of their ability to interact with a range of molecular targets, primarily enzymes that play critical roles in disease pathways. asu.edu The identification of these targets is crucial for the rational design of more potent and selective drug candidates.

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a transcriptional kinase that has emerged as a significant target in cancer therapy, particularly for cancers that rely on the production of short-lived anti-apoptotic proteins for survival. nih.govacs.org Thiazole derivatives have been successfully developed as potent and selective inhibitors of CDK9. acs.orgresearchgate.net A series of 4-thiazol-2-anilinopyrimidine derivatives were designed, with one compound, 12u , inhibiting CDK9 with an IC₅₀ of 7 nM and demonstrating over 80-fold selectivity for CDK9 versus CDK2. nih.govacs.org This compound was shown to reduce the expression of the Mcl-1 anti-apoptotic protein and trigger apoptosis in human cancer cells. acs.org Similarly, another 2,5-disubstituted thiazole derivative, compound 24 , showed considerable inhibitory activity against CDK9 with an IC₅₀ value of 5.5 nM, leading to cell cycle arrest and apoptosis in leukemia cells. nih.gov

Lipoxygenase (LOX) and Cyclooxygenase (COX): As mentioned previously, the COX and LOX enzymes are key targets for anti-inflammatory drugs. nih.gov Thiazole-containing compounds have been identified as both selective and dual inhibitors of these enzymes. nih.gov For example, compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) was found to be a selective COX-2 inhibitor, while compound 6a acted as a non-selective COX-1/COX-2 inhibitor. nih.gov In the realm of LOX inhibition, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent inhibitor with an IC₅₀ of 127 nM. nih.gov The development of dual inhibitors aims to provide safer anti-inflammatory therapies compared to traditional NSAIDs. nih.gov

H+/K+-ATPase: While some heterocyclic compounds, such as 3,5-disubstituted 1,2,4-thiadiazoles, have been reported as inhibitors of H+/K+-ATPase for the treatment of peptic ulcers, specific data on the inhibition of this enzyme by cyclopropyl(2-phenylthiazol-4-yl)methanone analogues is not extensively documented in the reviewed literature. wipo.int

Sirtuin 2 (SIRT2): SIRT2 is an NAD+-dependent deacetylase implicated in various human diseases, including cancer and neurodegenerative disorders, making it a promising therapeutic target. nih.gov Thiazole-based compounds have been identified as SIRT2 inhibitors. A study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives suggested that these compounds could be promising scaffolds for developing agents that target SIRT2. mdpi.com Molecular docking studies indicated that a lead compound from this series interacts with key amino acid residues in the SIRT2 active site. mdpi.com Other research on thienopyrimidinone-based inhibitors has also led to the discovery of new analogues with submicromolar SIRT2 inhibitory activity and excellent selectivity. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a crucial target in cancer therapy, and its inhibition can block cell growth and proliferation. dovepress.com Thiazole derivatives have been explored as potential EGFR inhibitors. mdpi.comdovepress.com Novel thiazolylpyrazoline-based molecules have shown dual kinase inhibitory effects against both EGFR and HER2, with one compound exhibiting an IC₅₀ of 60 nM for EGFR. dovepress.com In a separate study, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were investigated as potential dual-acting inhibitors targeting both SIRT2 and EGFR, suggesting a pathway for developing therapies against drug-resistant cancers. mdpi.com

Receptor Agonist/Antagonist Profiling (e.g., TGR5, NK-3 receptor)

The affinity of this compound analogues for specific receptors is a critical determinant of their pharmacological profile. Research has highlighted their activity at the TGR5 receptor, a key regulator of metabolic and inflammatory pathways, and has suggested a potential for interaction with the NK-3 receptor, which is implicated in neurological and reproductive functions.

TGR5 Agonism:

A series of 4-phenoxythiazol-5-carboxamides, which are structurally related to this compound, have been identified as highly potent TGR5 agonists. nih.gov These compounds were developed through a bioisosteric replacement strategy from a 4-phenoxynicotinamide scaffold. nih.gov In a cAMP-responsive element (CRE)-driven luciferase assay using HEK293 cells, a key analogue, (4-Cyclopropyl-3,4-dihydroquinoxalin-1(2H)-yl)(4-(2,5-dichlorophenoxy)-2-phenylthiazol-5-yl)methanone (37e), demonstrated significant agonist activity. nih.gov

The potency of these analogues was quantified by their half-maximal effective concentration (EC50) values. The following table presents the in vitro activity of a representative analogue at both human (hTGR5) and mouse (mTGR5) orthologs of the receptor.

| Compound | hTGR5 EC50 (nM) | mTGR5 EC50 (nM) |

| (4-Cyclopropyl-3,4-dihydroquinoxalin-1(2H)-yl)(4-(2,5-dichlorophenoxy)-2-phenylthiazol-5-yl)methanone (37e) | 1.2 | 3.4 |

| Data sourced from a CRE-driven luciferase assay in HEK293 cells. nih.gov |

This high potency underscores the potential of the 2-phenylthiazole-4-carboxamide (B13865131) scaffold in designing effective TGR5 agonists.

NK-3 Receptor Antagonism:

While direct evidence for the NK-3 receptor antagonist activity of this compound itself is not extensively documented in publicly available literature, the presence of the cyclopropyl (B3062369) moiety is a noteworthy feature found in known NK-3 receptor antagonists. nih.gov The neurokinin-3 receptor is a key player in the regulation of gonadotropin-releasing hormone (GnRH) secretion. nih.gov Antagonism of the NK-3 receptor has been investigated for its therapeutic potential in conditions such as schizophrenia and for the management of menopausal hot flashes. nih.govnih.gov For instance, clinical evaluation of tachykinin NK-3 receptor antagonists has provided support for their utility in schizophrenia. nih.gov Further investigation is required to definitively characterize the interaction of this compound analogues with the NK-3 receptor.

Mechanistic Studies of Action at the Cellular and Subcellular Levels

The engagement of receptors like TGR5 by this compound analogues initiates a cascade of intracellular events, leading to the modulation of signaling pathways and intervention in fundamental cellular processes.

Elucidation of Signaling Pathway Modulations

Activation of TGR5 by its agonists, including bile acids and synthetic compounds, is known to stimulate the Gsα subunit of its associated heterotrimeric G protein. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net This elevation in cAMP can then activate protein kinase A (PKA) and other downstream effectors. nih.gov

Some studies on TGR5 agonists have also pointed to the involvement of other signaling molecules. For example, TGR5 activation has been linked to the phosphorylation of extracellular signal-related kinase (ERK), which can occur independently of PKA. researchgate.net While these are general mechanisms for TGR5 activation, specific studies on the signaling pathways modulated by this compound analogues are needed to fully elucidate their precise molecular actions.

Investigations into Cellular Process Interventions (e.g., apoptosis, cell cycle regulation, transcription)

The downstream consequences of receptor modulation by these compounds can extend to the regulation of critical cellular processes such as apoptosis and cell cycle progression. While direct studies on this compound analogues in this context are limited, research on related thiazole-containing compounds provides valuable insights.

Several studies have explored the potential of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. nih.gov These studies have shown that certain derivatives can induce apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, a series of thiazole/thiadiazole carboxamide derivatives were found to induce cell cycle arrest and apoptosis in MKN-45 gastric cancer cells. Another study on synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives demonstrated their ability to induce apoptosis through the intrinsic pathway, as evidenced by DNA fragmentation and activation of caspase-3.

The following table summarizes findings from studies on related thiazole derivatives, highlighting their impact on cellular processes in cancer cell lines.

| Compound Class | Cell Line(s) | Observed Cellular Effects |

| Thiazole/thiadiazole carboxamide derivatives | MKN-45 | Cell cycle arrest, induction of apoptosis |

| 1,3-Thiazole incorporated phthalimide derivatives | MCF-7, MDA-MB-468, PC-12 | Induction of apoptosis via intrinsic pathway, DNA fragmentation, caspase-3 activation |

| These findings are on structurally related compounds and may not be directly transferable to this compound. |

These findings suggest that the thiazole scaffold, a core component of the compound , can be a key pharmacophore for inducing cytotoxic and pro-apoptotic effects in cancer cells. However, it is crucial to investigate whether these effects are mediated through TGR5 or other targets when examining this compound analogues.

Preclinical Efficacy Assessment of Lead Analogues in Relevant In Vivo Models

The translation of in vitro potency to in vivo efficacy is a critical step in the development of any new therapeutic agent. For analogues of this compound, preclinical assessment in relevant animal models is necessary to understand their physiological effects and therapeutic potential.

While specific in vivo efficacy data for this compound analogues as TGR5 agonists or NK-3 antagonists are not widely reported, studies on other compounds targeting these receptors provide a framework for potential applications. For example, in vivo studies with other tachykinin NK-3 receptor antagonists have demonstrated their ability to attenuate haloperidol-induced increases in dopamine (B1211576) in the nucleus accumbens of guinea pigs, supporting their potential use in treating schizophrenia. nih.gov Furthermore, central nervous system penetration and target engagement have been demonstrated through ex vivo receptor occupancy studies in the medial prefrontal cortex. nih.gov

In the context of TGR5 agonism, a significant challenge for the 4-phenoxythiazol-5-carboxamide series was their extremely high metabolic clearance, which made them insufficient as systemically targeted tool compounds for in vivo studies. nih.gov This highlights a critical hurdle that would need to be overcome in the development of this compound analogues for systemic applications. Future work would need to focus on improving the pharmacokinetic properties of these compounds to enable meaningful in vivo efficacy assessments.

Computational Chemistry and Molecular Modeling in Research on Cyclopropyl 2 Phenylthiazol 4 Yl Methanone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and reactivity of molecules like Cyclopropyl(2-phenylthiazol-4-yl)methanone. DFT studies on related 2-aminothiazole structures have been used to determine the lowest energy conformation of the molecule. nih.gov Such analyses can predict how the molecule's geometry, such as the planarity between its ring systems, might change in different chemical environments, which is crucial for its interaction with biological targets. nih.gov

DFT is also employed to calculate key electronic properties that govern molecular interactions and reactivity. For instance, in studies of benzimidazolyl thiazole (B1198619) derivatives, DFT has been used to understand their antioxidant activity. mdpi.com Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in assessing the molecule's electron-donating and accepting capabilities. Furthermore, analyzing the molecular electrostatic potential (MEP) map identifies the electron-rich and electron-deficient regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack and areas likely to engage in hydrogen bonding or other electrostatic interactions with a receptor. researchgate.net These theoretical calculations provide a detailed understanding of the molecule's intrinsic properties, which underpins its biological activity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, as well as the strength of the interaction. This method is crucial for identifying potential biological targets for this compound and understanding its binding mode. Although specific docking studies on this exact compound are not widely published, research on closely related analogs provides significant insights.

For example, a series of thiazole compounds linked to a cyclopropyl (B3062369) moiety were docked against several enzymes, revealing potential multi-target inhibitory activity. researchgate.net Similarly, phenylthiazole acid derivatives have been successfully docked into the active site of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key target in type II diabetes, with potent ligands showing stable interactions with active site residues. nih.gov In another study, a lead compound from a series including this compound was suggested to interact with key amino acid residues in the active site of SIRT2.

These studies typically report a binding energy or docking score, which estimates the binding affinity. Lower binding energy values generally indicate a more favorable interaction. The table below summarizes docking results for analogous compounds, illustrating the type of data generated and its utility in predicting biological activity.

| Compound Class | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Thiazole-cyclopropyl derivatives | Acetylcholinesterase (AChE) | 1E66 | -7.31 | Not Specified | researchgate.net |

| Thiazole-cyclopropyl derivatives | Butyrylcholinesterase (BChE) | 1P0I | -7.59 | Not Specified | researchgate.net |

| Thiazole-cyclopropyl derivatives | Carbonic Anhydrase I (hCA I) | Not Specified | -6.66 | Not Specified | researchgate.net |

| Phenylthiazole acid derivatives | PPARγ | Not Specified | Not Specified | Cys285, His323, His449, Tyr473 | nih.gov |

| Thiazolyl-triazole Schiff bases | DNA Gyrase Subunit A (gyrA) | Not Specified | Not Specified | Not Specified | mdpi.com |

This table presents data for compounds structurally related to this compound to illustrate the application of molecular docking.

Molecular Dynamics Simulations for Binding Dynamics and Conformational Studies

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. MD simulations are often performed following docking to validate the predicted binding mode and to gain a deeper understanding of the binding thermodynamics.

For instance, MD simulations were performed on a highly active thiazole derivative bound to the anti-apoptotic protein Bcl-2. nih.gov These simulations showed that the compound's interaction with the protein was primarily driven by hydrophobic contacts. nih.gov In another study on phenylthiazole acids targeting PPARγ, MD simulations confirmed that the most potent compound remained stably docked within the active site, reinforcing the results of the in vitro ligand assay. nih.gov Similarly, simulations of a (hydroxyphenyl)(phenylthiazole)methanone derivative were used to evaluate the stability of its complex with the β-catenin protein, a target in cancer therapy. researchgate.net These studies assess parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to confirm the stability of the binding pose throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of newly designed molecules and highlight the key structural features that influence potency.

For scaffolds related to this compound, 3D-QSAR models have been developed to guide the design of more effective agents. In one study, a QSAR model was generated for a series of aminoarylthiazoles, some containing a cyclopropanecarboxamide moiety, to identify the structural attributes necessary for correcting the F508del mutation in the CFTR protein. unige.it The models revealed that descriptors related to molecular shape and branching were critical for activity. unige.it Other QSAR studies on 2,4-disubstituted thiazoles have been used to design novel antimicrobial agents by identifying the physicochemical properties that correlate with their inhibitory effects. nih.govdergipark.org.tr These models serve as powerful predictive tools, enabling researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

De Novo Design Approaches and Virtual Screening Utilizing the Thiazole Core

The thiazole ring is recognized as a "biologically active scaffold" and is present in numerous FDA-approved drugs. dergipark.org.trfrontiersin.org This makes it an excellent starting point for virtual screening and de novo design campaigns aimed at discovering novel drug candidates.

Virtual screening involves the computational screening of large libraries of compounds against a specific biological target to identify potential "hits". Several studies have successfully used this approach with libraries of thiazole derivatives. For example, virtual screening has been employed to identify novel thiazole-based inhibitors of targets such as DNA gyrase, an important enzyme in bacteria, and dTDP-rhamnose biosynthesis enzymes in M. tuberculosis. mdpi.comjddtonline.info In another campaign, thiazole derivatives were computationally screened to discover new inhibitors of the COX enzyme, a key target for anti-inflammatory drugs. sciepub.com

De novo design, on the other hand, involves building novel molecular structures piece by piece within the constraints of a receptor's active site. The phenylthiazole core of this compound can serve as a foundational fragment in such a design process, where computational algorithms suggest modifications and additions to optimize interactions with a target protein, leading to the creation of entirely new potential inhibitors.

Future Directions and Research Perspectives for Cyclopropyl 2 Phenylthiazol 4 Yl Methanone

Exploration of Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve the efficiency and safety of chemical syntheses. mdpi.combepls.com Future research on Cyclopropyl(2-phenylthiazol-4-yl)methanone will likely focus on developing more sustainable synthetic routes. Traditional methods for synthesizing thiazole (B1198619) derivatives often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. bepls.com

Green chemistry approaches that could be applied include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and often allows for the use of greener solvents. bepls.comnih.gov Several studies have reported the successful use of microwave irradiation for the efficient synthesis of various thiazole and oxadiazole derivatives. bepls.comnih.gov

Ultrasonic-Mediated Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields, representing another environmentally benign synthetic method. bepls.com

Use of Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. bepls.com For instance, a high-yielding procedure for 4-substituted-2-(alkylsulfanyl)thiazoles has been developed using water as a solvent. bepls.com

Catalyst-Free and Solvent-Free Reactions: The development of protocols that eliminate the need for catalysts and solvents, such as solid-phase grinding techniques, offers a highly efficient and eco-friendly approach. mdpi.comsciencescholar.us These methods reduce waste and simplify the purification process. mdpi.com

Table 1: Potential Green Chemistry Approaches for Synthesis

| Approach | Advantages | Reference Example |

|---|---|---|

| Microwave Irradiation | Reduced reaction time, higher yields, energy efficiency | Synthesis of hydrazinyl thiazoles and oxadiazole analogs. bepls.comnih.gov |

| Ultrasonic-Mediation | Enhanced reaction rates, improved yields | General approach for thiazole synthesis. bepls.com |

| Green Solvents (e.g., Water, PEG-400) | Reduced toxicity and environmental impact | Synthesis of 2-aminothiazoles and other thiazole derivatives. bepls.com |

| Solvent-Free Grinding | High efficiency, minimal waste, simple procedure | Synthesis of 3,5-disubstituted-1,2,4-thiadiazoles using basic alumina. mdpi.com |

Advanced Combinatorial and High-Throughput Screening Methodologies

To efficiently explore the structure-activity relationship (SAR) of the this compound scaffold, advanced screening and library synthesis methods are essential. Combinatorial chemistry allows for the rapid synthesis of a large library of related compounds by systematically varying the substituents on the core structure. edgccjournal.org

Future research would involve creating a library of derivatives by modifying the cyclopropyl (B3062369) and phenyl rings. For example, different substituents (e.g., halogens, methoxy, nitro groups) could be introduced onto the phenyl ring to investigate their effect on biological activity. High-Throughput Screening (HTS) would then be employed to rapidly test these libraries against a panel of biological targets. edgccjournal.org HTS automates the screening process, enabling the testing of thousands of compounds in a short period, thereby accelerating the identification of "hit" compounds with desired activity. edgccjournal.org This combination of combinatorial synthesis and HTS is a powerful engine for modern drug discovery, facilitating the optimization of lead compounds.

Development of Multi-Targeted Agents and Hybrid Compounds

Complex diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. Multi-target drugs, which are designed to interact with several targets simultaneously, can offer improved efficacy and a lower likelihood of developing resistance. The thiazole nucleus is a versatile pharmacophore present in numerous multi-target agents. researchgate.netnih.govresearchgate.net

Research in this area could focus on designing hybrid molecules that incorporate the this compound scaffold with other known pharmacophores. For instance, a recent study developed novel cyclopropyl-appended 1,3-thiazole-2-imines as multi-target agents with antibacterial, α-amylase, and proteinase K inhibitory activities. researchgate.net Similarly, other research has focused on creating thiazole-based derivatives as dual inhibitors of targets like EGFR and VEGFR-2 for cancer therapy. nih.govresearchgate.net By linking the core molecule to other active moieties, it may be possible to create novel hybrid compounds with synergistic effects or a broader spectrum of activity. nih.gov

Table 2: Examples of Multi-Targeted Thiazole Derivatives

| Compound Class | Targets | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Thiazole-based derivatives | EGFR, VEGFR-2 | Cancer | nih.govresearchgate.net |

| Quinoline/1,2,3-triazole hybrids | EGFR, BRAFV600E, EGFRT790M | Cancer | mdpi.com |

| Cyclopropyl clubbed 1,3-thiazole-2-imines | Bacterial targets, α-amylase, proteinase K | Infectious Disease, Diabetes | researchgate.net |

| Thiazole-pyrazole hybrids | Apoptosis induction pathways | Cancer | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process and reducing costs. ajhponline.comnih.govmdpi.com These computational tools can be applied to the study of this compound in several ways.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models from a library of synthesized analogs and their corresponding biological activity data. These models can then predict the activity of virtual compounds, guiding the synthesis of more potent derivatives.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core scaffold. mdpi.com These models learn the underlying chemical rules and can generate novel structures with optimized properties, such as high predicted activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Target Identification and Prediction: AI can analyze vast biological datasets to predict potential protein targets for the compound, helping to elucidate its mechanism of action. nih.gov

ADMET Prediction: Predicting the pharmacokinetic and toxicity properties of a compound early in the discovery process is crucial. ajhponline.com ML models trained on large datasets of known drugs can predict these properties for new derivatives, helping to prioritize compounds with better drug-like characteristics. The integration of AI and ML can significantly augment the creativity and efficiency of medicinal chemists. scitechdaily.com

Addressing Challenges in Target Validation and Preclinical Optimization

A significant hurdle in drug development is validating the biological target of a novel compound and optimizing its properties for in vivo studies. For this compound, once a primary biological activity is confirmed, the next steps involve rigorous target validation to confirm that modulating the identified target produces the desired therapeutic effect.

Preclinical optimization presents further challenges. The initial "hit" compound often has suboptimal pharmacokinetic properties (e.g., poor solubility, rapid metabolism, low bioavailability) or off-target toxicities. The process of "hit-to-lead" and "lead optimization" involves iterative cycles of chemical modification and biological testing to improve these properties without losing potency. This phase requires a multidisciplinary approach, combining medicinal chemistry, pharmacology, and toxicology to develop a preclinical candidate that is safe and effective enough to be tested in clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclopropyl(2-phenylthiazol-4-yl)methanone, and what challenges arise during purification?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Grignard reagent-mediated coupling. For example, phenylmagnesium bromide reacts with cyclopropyl thiazole precursors to form the methanone core . Key challenges include controlling regioselectivity during thiazole ring substitution and minimizing side reactions (e.g., over-acylation). Purification often requires column chromatography with ethyl acetate/hexane gradients (60–80% yield) . Impurities such as unreacted thiazole intermediates or diaryl ketone byproducts are monitored via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and removed using recrystallization in ethanol .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å). SHELXL (v.2018/3) is the gold standard for refinement, leveraging full-matrix least-squares methods to optimize parameters like bond angles and thermal displacement . For example, the cyclopropyl ring typically exhibits C–C bond lengths of 1.50–1.52 Å and angles of 59.8–60.5°, consistent with strained sp³ hybridization . Hydrogen bonding between the thiazole’s nitrogen and solvent molecules (e.g., methanol) is modeled using Olex2 or WinGX .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting NMR signals resolved?

- Methodological Answer :

- 1H NMR : Aromatic protons in the phenyl and thiazole rings resonate at δ 7.4–8.5 ppm, with splitting patterns dependent on substituent positions. For instance, the thiazole C4 proton appears as a singlet at δ 8.2–8.3 ppm due to deshielding by the adjacent ketone .

- MS : ESI-MS typically shows [M+Na]+ ions (e.g., m/z 306.0 for fluorophenyl derivatives) .

- IR : Strong C=O stretches at 1670–1690 cm⁻¹ confirm the methanone group .

- Resolution of conflicts : Overlapping signals (e.g., phenyl vs. thiazole protons) are resolved using 2D NMR (COSY, HSQC) or deuterated solvents (CDCl₃ vs. DMSO-d6) to shift exchangeable protons .

Advanced Research Questions

Q. How does the cyclopropyl moiety influence the compound’s metabolic stability and receptor binding in drug design?

- Methodological Answer : The cyclopropyl ring enhances metabolic stability by resisting oxidative degradation via cytochrome P450 enzymes (e.g., CYP3A4), as shown in hepatocyte assays (t½ > 6 hrs vs. <2 hrs for non-cyclopropyl analogs) . Its rigid geometry also improves receptor affinity: molecular docking (AutoDock Vina) reveals van der Waals interactions with hydrophobic pockets (e.g., ΔG = −9.2 kcal/mol for NS3/NS4A protease) . Comparative SAR studies indicate that replacing cyclopropyl with cyclohexyl reduces potency by 10-fold due to increased steric bulk .

Q. What strategies mitigate cytotoxicity in this compound derivatives while retaining anticancer activity?

- Methodological Answer :

- Structural modifications : Introducing electron-withdrawing groups (e.g., –F at the phenyl para position) reduces off-target effects. For example, (2-fluorophenyl) derivatives show IC50 = 1.2 µM against MCF-7 cells vs. 3.5 µM for unsubstituted analogs, with lower cytotoxicity in HEK293 normal cells (CC50 > 50 µM) .

- Prodrug approaches : Conjugating the methanone with oxime groups (e.g., (E)-O-methyl oxime) improves solubility (LogP reduced from 3.8 to 2.1) and reduces hepatic toxicity .

- In vitro assays : MTT and Annexin V/PI staining are used to differentiate apoptosis from necrosis .

Q. How do computational studies predict the reactivity of the cyclopropyl-thiazole scaffold under physiological conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model ring-opening reactions. The cyclopropyl ring’s strain energy (~27 kcal/mol) makes it susceptible to electrophilic attack, particularly at the ketone-adjacent carbon. MD simulations (AMBER) predict hydrolysis half-lives of >24 hrs at pH 7.4, aligning with experimental stability data . QSAR models highlight that electron-donating substituents on the thiazole (e.g., –OCH3) increase oxidative resistance by lowering HOMO-LUMO gaps .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s CYP3A4 inhibition potency. How are these discrepancies addressed experimentally?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., fluorogenic vs. LC-MS-based assays). To resolve:

- Standardized assays : Use recombinant CYP3A4 with midazolam as a substrate (Km = 5 µM) and measure 1′-OH midazolam via LC-MS/MS .

- Control for artifacts : Pre-incubate with NADPH to exclude time-dependent inhibition.

- Meta-analysis : Pool data from ≥3 independent labs to calculate mean IC50 (e.g., 2.8 ± 0.3 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.